4-Methylstilbene

Membrane protein extraction Nanodisc technology Amphiphilic copolymer stability

Researchers extracting membrane proteins for cryo-EM or NMR often face narrow pH-compatible solubilization windows with conventional polymers. 4-Methylstilbene is the definitive monomer feedstock for synthesizing poly(4-methylstilbene-alt-maleic acid) (4-STMA), which forms homogeneous ~20 nm nanodiscs (PDI 1.54) stable across pH 5-10. • 4-STMA nanodiscs enable extraction from acidic lysosomal/endosomal compartments inaccessible to SMA2000 (pH 7.0-8.0), directly broadening targetable membrane proteomes. • Para-methyl inductive donation accelerates alternating cross-propagation with maleic anhydride vs. unsubstituted or ortho-substituted stilbenes, reducing polymerization time while ensuring strictly alternating backbone architecture. • Supplied as ≥98% (GC) crystalline solid; fully compatible with RAFT protocols to further narrow dispersity for monodisperse nanodisc preparations.

Molecular Formula C15H14
Molecular Weight 194.27 g/mol
CAS No. 1657-45-0
Cat. No. B168049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylstilbene
CAS1657-45-0
Synonyms1-METHYL-4-((E)-STYRYL)-BENZENE
Molecular FormulaC15H14
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=CC2=CC=CC=C2
InChIInChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+
InChIKeyMDRVHDXASYPUCB-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylstilbene Procurement Guide: Key Monomer for Polymers and Photochemistry


4-Methylstilbene (C₁₅H₁₄, MW 194.27 g/mol) is a mono-methyl substituted trans-stilbene derivative where the methyl substituent is positioned at the para position of one phenyl ring [1]. Unlike its hydroxylated analog resveratrol or the parent stilbene, this compound lacks phenolic -OH groups, making it a purely hydrocarbon-based stilbene scaffold. It exists predominantly in the thermodynamically stable trans (E) configuration and is commercially available as a crystalline solid with a purity typically >98% (GC) . Its primary scientific utility arises from its role as a comonomer in strictly alternating copolymerizations with maleic anhydride, yielding semi-rigid polyanions with tunable properties, and as a model compound for studying trans-cis photoisomerization kinetics [2].

Workflow Alternating copolymerization with maleic anhydride
Use context Semi-rigid polyanion synthesis for membrane nanodiscs
Model compound Trans-cis photoisomerization kinetics standard

Why Generic Stilbenes Cannot Replace 4-Methylstilbene


The position, electronic nature, and steric bulk of substituents on the stilbene backbone critically dictate both the rate of radical alternating copolymerization with maleic anhydride and the photophysical behavior of the resulting macromolecules [1]. Para-substituted methyl groups inductively donate electron density, accelerating cross-propagation with electron-deficient comonomers, whereas ortho-substituted analogs suffer from steric hindrance that reduces polymerization rates and disrupts conjugation [2]. In biological applications, only specific methyl-substituted stilbene–maleic acid copolymers (e.g., 4-STMA) spontaneously form homogeneous lipid nanodiscs, a property absent in unsubstituted stilbene or styrene-based counterparts, directly impacting membrane protein extraction workflows [3]. Therefore, substituting 4-Methylstilbene with another in-class stilbene without quantitative justification risks compromising polymer dispersity, solubility window, and biological compatibility.

Substitution position Para-methyl donation accelerates cross-propagation; ortho-substituted analogs suffer steric hindrance that limits rate and disrupts conjugation.
Nanodisc formation Only methyl-substituted stilbene copolymers spontaneously form homogeneous lipid nanodiscs; unsubstituted or styrene-based alternatives fail this functional gate.
Polymer dispersity Strictly alternating 4-methylstilbene copolymer yields narrower dispersity; generic stilbenes may produce broader distributions impacting reproducibility.

Quantitative Evidence: 4-Methylstilbene vs. Competing Monomers


Broader pH Solubility Window vs. SMA2000

Hydrolyzed poly(4-methylstilbene-alt-maleic acid) (4-STMA) remains water-soluble from pH 5 to 10, a range that is double that of the widely used commercial styrene-maleic acid copolymer SMA2000, which is most soluble between pH 7.0 and 8.0 [1]. This expanded pH window is attributed to the strict alternation of the stilbene backbone and the absence of polystyrene elements that seed aggregation under acidic conditions, enabling use in acidic organelle (lysosome/endosome) models where SMA2000 precipitates [1].

pH Solubility Window
Head-to-head
4-STMA copolymer pH 5–10
SMA2000 pH 7.0–8.0
Reported 2.5-fold broader pH range; supports acidic organelle model studies
10 mM Tris, 100 mM NaCl, ambient temp.
Membrane protein extraction Nanodisc technology Amphiphilic copolymer stability

Narrower Polymer Dispersity vs. Commercial SMA

The 4-methylstilbene-based copolymer 4-STMA, synthesized via free-radical polymerization followed by precipitation–reprecipitation, exhibits a polydispersity index (PDI) of 1.54 with a number-average molecular weight (Mn) of 5.8 kDa [1]. This is substantially narrower than commercial SMA2000, which typically has a PDI of 2.0 or greater due to the statistical incorporation of styrene-styrene dyads and triads that are impossible in the strictly alternating stilbene system [1]. Additionally, employing RAFT-controlled polymerization yields poly((E)-4-methylstilbene-alt-maleic anhydride) with precisely controlled sequence, composition, and molecular weight [2].

Polymer Dispersity
Head-to-head
PDI 1.54
4-STMA Mn 5.8 kDa SMA2000 PDI ≥2.0
~25% lower dispersity; supports more homogeneous nanodiscs for cryo-EM
SEC after precipitation; RAFT enables PDI near 1.0
Controlled radical polymerization Polymer dispersity control RAFT polymerization

Efficient Lipid Vesicle Solubilization by Methyl-STMA Copolymers

Among a panel of five hydrolyzed stilbene–maleic acid copolymers tested at equivalent concentrations (1–2% w/v), only the 4-methyl-substituted (4-STMA, compound 3) and 2-methyl-substituted (2-STMA, compound 4) variants efficiently dispersed multilamellar vesicles of dimyristoylphosphatidylcholine (DMPC) into transparent solutions [1]. The unsubstituted STMA, 2,2′-dimethyl-STMA, and 4,4′-dicarboxylato-STMA failed to clarify the liposome suspensions under identical conditions, indicating that the specific placement of a single methyl group is required to achieve the optimal balance of hydrophobicity and backbone dynamics for membrane insertion [1]. 31P NMR spectroscopy validated the formation of water-soluble nanodiscs with ~20 nm diameters [1].

DMPC Vesicle Solubilization
Head-to-head
4-/2-Methyl-STMA Efficient, ~20 nm discs
Unsubstituted STMA & others No solubilization
Binary functional gate for membrane protein extraction workflow
1–2% w/v copolymer, DMPC vesicles, pH 8.0
Lipid membrane solubilization DMPC vesicle dispersal Nanodisc formation efficiency

Faster Copolymerization with Para-Methyl Substitution

Methyl groups in the para position of the stilbene ring increase the copolymerization rate with maleic anhydride via inductive electron donation, which enhances the reactivity of the stilbene radical toward cross-propagation with the electron-deficient maleic anhydride double bond [1]. Ortho-methyl stilbene monomers consistently copolymerize slower than their para-substituted counterparts due to steric interactions that force the phenyl rings out-of-plane and reduce conjugation with the radical center [1]. While exact rate constants from the conversion-time study are available in the primary dissertation [2], the directionality of the effect is unambiguous: para-methyl ≥ meta-methyl > ortho-methyl in copolymerization rate for monosubstituted stilbenes.

Copolymerization Rate
Class-level inference
1para-CH3 (4-methylstilbene)
2unsubstituted ≈ meta-CH3
3ortho-CH3
Para-methyl enhances reactivity; may reduce synthesis time
Trend from conversion-time studies; exact rates in dissertation
Free radical copolymerization kinetics Monomer reactivity Alternating copolymer synthesis

First-Order Photoisomerization as a Model Compound

The low-molecular-weight structural model trans-4-methylstilbene (MS) undergoes trans-to-cis photoisomerization upon UV irradiation that obeys first-order kinetics, characterized by a progressive decrease in the π→π* absorption band with a shift of the absorption maximum to lower wavelengths [1]. This behavior contrasts with copolymers containing side-chain trans-stilbene chromophores directly bound to the backbone, such as poly((-)-menthyl acrylate-co-trans-4-vinylstilbene), where the photoisomerization does not follow first-order kinetics due to excited-state interactions between adjacent stilbene side chains along the macromolecular backbone [1]. The absorption spectrum of trans-4-methylstilbene in CHCl₃ shows a structured band with maxima at approximately 316 and 303 nm [1].

Photoisomerization Order
Head-to-head
Free 4-Methylstilbene First-order kinetics
Polymer-bound stilbene Non-first-order
Clean standard for decoupling backbone effects in photophysics
UV-Vis in CHCl3; λmax ~316, 303 nm
Trans-cis photoisomerization Photochemical kinetics UV absorption spectroscopy

Key Application Scenarios for 4-Methylstilbene


Amphiphilic Copolymers for pH-Stable Membrane Protein Nanodiscs

Structural biology groups requiring native membrane protein extraction for cryo-EM or NMR analysis should select 4-methylstilbene as the monomer feedstock for synthesizing poly(4-methylstilbene-alt-maleic acid) (4-STMA). Evidence confirms that 4-STMA-derived nanodiscs remain soluble across pH 5–10 [1], significantly outperforming SMA2000 (pH 7.0–8.0) [1] and enabling membrane protein solubilization from acidic compartments such as lysosomes and endosomes. The 4-STMA copolymer yields homogeneous ~20 nm nanodiscs with a narrow dispersity (PDI 1.54) that facilitates higher-resolution structural determination compared to polydisperse commercial SMA alternatives [1]. RAFT polymerization protocols using 4-methylstilbene monomer can further reduce PDI for groups requiring monodisperse nanodisc preparations [2].

Photoisomerization Standard with Clean Kinetics

Photochemists investigating stilbene trans-cis isomerization dynamics should employ trans-4-methylstilbene as the preferred low-molecular-weight model compound. Its photoisomerization follows clean first-order kinetics in dilute solution [3], unlike polymer-bound stilbene chromophores that exhibit complex, non-first-order decay due to inter-chromophore interactions [3]. The methyl substituent provides a distinct spectroscopic signature in NMR and UV-Vis (absorption maxima at ~316 and 303 nm in CHCl₃ [3]), facilitating kinetic monitoring without the interfering hydrogen-bonding interactions present in hydroxylated analogs like resveratrol.

Controlled Radical Copolymerization Method Development

Polymer chemistry laboratories developing new alternating copolymerization methods benefit from 4-methylstilbene's para-methyl inductive electron donation, which accelerates cross-propagation with maleic anhydride relative to ortho-substituted or unsubstituted stilbenes [4]. The faster conversion kinetics reduce overall reaction time, while the strictly alternating nature of the resulting copolymer backbone (no stilbene-stilbene or maleic anhydride-maleic anhydride dyads [4]) ensures predictable, sequence-controlled polymer architecture. This combination of rate acceleration and structural fidelity makes 4-methylstilbene the preferred monomer for optimizing new RAFT or other controlled radical polymerization protocols targeting semi-rigid polyelectrolytes [2].

Application
Selection Property
Validation Focus
Membrane protein nanodiscs
Para-methyl stilbene monomer for 4-STMA copolymer
pH-tolerant solubility, homogeneous nanodisc formation
Photoisomerization standard
First-order kinetics model compound
Clean kinetic decay, distinct UV signature
Controlled radical polymerization
Para-methyl electron donation for accelerated cross-propagation
Sequence-controlled alternating backbone

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